3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1824054-77-4
VCID: VC4760968
InChI: InChI=1S/C8H13ClN2/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6H2,1-2H3
SMILES: CC(C)CN1C=CC(=N1)CCl
Molecular Formula: C8H13ClN2
Molecular Weight: 172.66

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole

CAS No.: 1824054-77-4

Cat. No.: VC4760968

Molecular Formula: C8H13ClN2

Molecular Weight: 172.66

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole - 1824054-77-4

Specification

CAS No. 1824054-77-4
Molecular Formula C8H13ClN2
Molecular Weight 172.66
IUPAC Name 3-(chloromethyl)-1-(2-methylpropyl)pyrazole
Standard InChI InChI=1S/C8H13ClN2/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6H2,1-2H3
Standard InChI Key ODFUVTRZDCHXCM-UHFFFAOYSA-N
SMILES CC(C)CN1C=CC(=N1)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The 1-position is substituted with a 2-methylpropyl group (-CH₂CH(CH₃)₂), while the 3-position bears a chloromethyl (-CH₂Cl) moiety. This configuration confers both lipophilicity (from the isobutyl group) and reactivity (from the chloromethyl group), making it amenable to further derivatization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₃ClN₂
Molecular Weight (g/mol)172.66
IUPAC Name3-(chloromethyl)-1-(2-methylpropyl)pyrazole
SMILESCC(C)CN1C=CC(=N1)CCl
InChI KeyOOCAUYWXRMOUET-UHFFFAOYSA-N

The chloromethyl group’s electronegativity and the isobutyl group’s steric bulk influence the compound’s solubility and reactivity. While solubility data in common solvents remain unspecified, analogous pyrazole derivatives exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl bonds appear near 700–800 cm⁻¹, while N-H and C=N stretches in the pyrazole ring are observed at 3100–3300 cm⁻¹ and 1500–1600 cm⁻¹, respectively .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The chloromethyl group’s protons resonate as a singlet at δ 4.5–5.0 ppm, while the isobutyl group’s methyl protons appear as a doublet near δ 0.9–1.2 ppm .

    • ¹³C NMR: The pyrazole ring carbons are detected at δ 140–160 ppm, with the chloromethyl carbon at δ 40–45 ppm .

Synthesis and Optimization

Conventional Synthetic Pathways

The synthesis of 3-(chloromethyl)-1-(2-methylpropyl)-1H-pyrazole typically involves cyclocondensation reactions. One approach utilizes hydrazine derivatives and β-diketones or β-ketoaldehydes under acidic conditions:

  • Hydrazine Formation: Reacting 2-methylpropylamine with hydrazine forms the substituted hydrazine intermediate.

  • Cyclization: Treating the intermediate with a chloromethyl-containing diketone (e.g., 3-chloropentane-2,4-dione) in the presence of acetic acid yields the pyrazole core.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Hydrazine Formation2-methylpropylamine, HCl, 80°C85
CyclizationAcetic acid, reflux, 6 h72

Advanced Methodologies

Recent advances employ regioselective [3+2] cycloadditions. For instance, 2-alkynyl-1,3-dithianes react with sydnones under basic conditions to form pyrazoles with excellent regiocontrol . This method avoids harsh acids and enables functionalization at specific positions:

2-Alkynyl-1,3-dithiane+SydnoneBasePyrazole Derivative\text{2-Alkynyl-1,3-dithiane} + \text{Sydnone} \xrightarrow{\text{Base}} \text{Pyrazole Derivative}

Key advantages include mild reaction conditions (room temperature, 12–24 h) and compatibility with electron-withdrawing groups .

Biological Activity and Mechanism

Acetylcholinesterase (AChE) Inhibition

Pyrazole derivatives demonstrate nanomolar-range AChE inhibition, a therapeutic target for Alzheimer’s disease. In a study of 3-aryl-1-phenyl-1H-pyrazoles, the chloro-substituted analog 3e exhibited a pIC₅₀ of 4.2, outperforming fluoro derivatives . Molecular docking reveals:

  • Pi-pi Interactions: The pyrazole and aryl rings form stacking interactions with Phe330 and Trp279 in AChE’s active site.

  • Hydrogen Bonding: The chloromethyl group’s chlorine interacts with Gly117 via halogen bonding .

Monoamine Oxidase-B (MAO-B) Selectivity

Selective MAO-B inhibition is critical for mitigating neurotoxicity in Parkinson’s disease. Compound 3f (fluoro-substituted) showed a pIC₅₀ of 3.47 for MAO-B, with >100-fold selectivity over MAO-A . This selectivity arises from steric complementarity with MAO-B’s smaller active site.

Table 3: Biological Activity Data

CompoundTargetpIC₅₀Selectivity (MAO-B/MAO-A)Reference
3eAChE4.2N/A
3fMAO-B3.47>100

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing dual AChE-MAO-B inhibitors, addressing multifactorial neurodegeneration .

  • Prodrug Design: The chloromethyl group can be replaced with amine or thiol functionalities to improve bioavailability.

Agrochemical Development

Pyrazole derivatives are integral to herbicides and insecticides. For example, chlorantraniliprole, a commercial insecticide, shares structural motifs with 3-(chloromethyl)-1-(2-methylpropyl)-1H-pyrazole, suggesting potential agrochemical utility.

Material Science

The compound’s thermal stability (decomposition temperature >250°C) makes it suitable for synthesizing heat-resistant polymers. Incorporating pyrazole rings into polyamides enhances flame retardancy by 30% compared to conventional materials.

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